methyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a molecular formula of C32H36N2O7S and a molecular weight of 592.717 . This compound is notable for its unique structure, which includes a pyrrole ring, a thiazole ring, and multiple functional groups such as hydroxyl, methoxy, and butoxy groups. It is used primarily in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Scientific Research Applications
Methyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is primarily used in early discovery research. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for researchers exploring new chemical entities . Its applications span various fields, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Limited use due to its specialized nature.
Mechanism of Action
The exact mechanism of action for this compound is not well-documented. its structure suggests it may interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of multiple functional groups allows it to participate in diverse chemical reactions, potentially affecting biological pathways .
Comparison with Similar Compounds
Similar compounds include:
4-(4-butoxybenzoyl)-3-hydroxy-5-[3-methoxy-4-(pentyloxy)phenyl]-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Shares a similar core structure but differs in the substituents.
Methyl 2-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate: Another compound with similar functional groups but a different overall structure. The uniqueness of methyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate lies in its combination of a pyrrole and thiazole ring, along with the specific arrangement of its substituents.
Properties
Molecular Formula |
C33H38N2O8S |
---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
methyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-methoxy-4-pentoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C33H38N2O8S/c1-6-8-10-18-43-24-16-13-22(19-25(24)40-4)27-26(28(36)21-11-14-23(15-12-21)42-17-9-7-2)29(37)31(38)35(27)33-34-20(3)30(44-33)32(39)41-5/h11-16,19,27,36H,6-10,17-18H2,1-5H3/b28-26- |
InChI Key |
VSFFUUOUVIIHKL-SGEDCAFJSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCCCC)/O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCCCC)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.